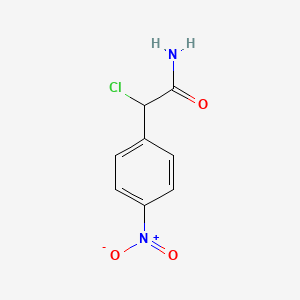

2-chloro-2-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.61 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 2-chloro-N-(4-nitrophenyl)acetamide involves the reaction of p-nitroaniline with chloroacetyl chloride . The reaction is carried out in a mixture of toluene and triethylamine, with the chloroacetyl chloride being slowly added at a temperature of 15 +/-5 ℃ . After about 3 hours, the mixture is stirred for an additional hour at room temperature, then filtered and dried to obtain the product .Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-nitrophenyl)acetamide is 1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) . This code provides a specific description of the molecule’s structure, including the arrangement and connectivity of its atoms.Physical And Chemical Properties Analysis

2-Chloro-N-(4-nitrophenyl)acetamide is a solid at room temperature . It has a molecular weight of 214.61 .Scientific Research Applications

Antibacterial Activity Against Klebsiella Pneumoniae

“2-chloro-2-(4-nitrophenyl)acetamide” has shown promising potential against Klebsiella pneumoniae . This pathogen is known for its high capacity to acquire resistance to drugs, making it necessary to develop therapeutic alternatives . The molecule possibly acts on the penicillin-binding protein, promoting cell lysis . The presence of the chloro atom in the molecule is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site .

Potential as a New Bioactive Agent

“2-chloro-2-(4-nitrophenyl)acetamide” and its derivatives have been synthesized with the aim of developing new bioactive agents . These agents can be used as antimicrobial agents such as herbicides, antifungal agents, and disinfectants . The synthesized chloroacetamides have shown excellent antibacterial and antifungal activity .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (May cause genetic defects) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 2-chloro-2-(4-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .

Mode of Action

2-Chloro-2-(4-nitrophenyl)acetamide interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of the bacterial cell wall. By acting on the penicillin-binding protein, it disrupts the normal function of this protein, leading to cell lysis .

Pharmacokinetics

The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

The result of the action of 2-chloro-2-(4-nitrophenyl)acetamide is the lysis of bacterial cells. By disrupting the function of the penicillin-binding protein, it prevents the proper formation of the bacterial cell wall, leading to cell death .

properties

IUPAC Name |

2-chloro-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-7(8(10)12)5-1-3-6(4-2-5)11(13)14/h1-4,7H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLDNVWIAGLONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2-(4-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![2-methyl-3-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B6434729.png)

![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6434754.png)

![2-[(6-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6434762.png)

![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)